molecular formula C18H14N4O3S2 B6513090 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 893990-03-9

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Cat. No. B6513090
CAS RN: 893990-03-9
M. Wt: 398.5 g/mol
InChI Key: ZNOVQINVEXRLQS-UHFFFAOYSA-N
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Description

“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide” is a derivative of imidazole and thiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a similar heterocyclic compound that contains a nitrogen atom and a sulfur atom . These compounds are known for their wide range of biological properties such as antimicrobial potential .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of “N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide” is characterized by the presence of an imidazole ring fused with a thiazole ring . This structure provides additional opportunities to use them as catalysts in asymmetric synthesis .


Chemical Reactions Analysis

The interaction of compounds leads to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product in a 5:1 ratio .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to exhibit antimicrobial activity . For instance, certain derivatives have shown activity against Klebsiella at low micromolar concentration .

Anticancer Activity

Thiazole derivatives have been studied for their potential anticancer properties. They have been tested for in vitro activity against various human cancer cells, including MCF-7, A549, and Colo-205 .

Antifungal Activity

Thiazole compounds have been found to possess antifungal properties. This makes them potential candidates for the development of new antifungal drugs .

Anti-Alzheimer’s Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This opens up a new avenue for research in neurodegenerative disorders.

Antihypertensive Activity

Thiazole compounds have also been associated with antihypertensive activity . This suggests their potential use in managing high blood pressure.

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.

Hepatoprotective Activity

Thiazole compounds have shown hepatoprotective activities . This suggests their potential use in protecting the liver from damage.

Inhibition of Kinases

Thiazole derivatives have been found to inhibit certain kinases, such as Raf kinases, IGF-IR (insulin-like growth factor receptor), EGFR (epidermal growth factor receptor) , and P38 kinase . This suggests their potential use in the treatment of diseases where these kinases play a crucial role.

Mechanism of Action

Target of Action

It’s known that imidazothiazole derivatives have a wide range of biological properties and can interact with various targets . For instance, some imidazothiazole derivatives have shown antitumor activities .

Mode of Action

For example, some imidazothiazole derivatives can inhibit the growth of cancer cells . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

For instance, some imidazothiazole derivatives have shown antitumor activities, suggesting they may inhibit the growth of cancer cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .

Future Directions

The future directions for “N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide” and similar compounds could involve further exploration of their biological properties . Given their wide range of biological activities, these compounds could be potential candidates for the development of new drugs .

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVQINVEXRLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

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